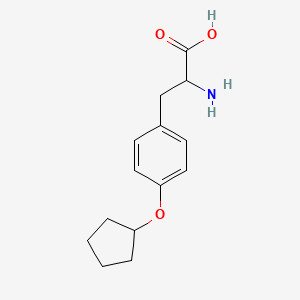
(S)-5-Fluoro-2-(2-oxopiperidin-3-YL)isoindolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5-Fluoro-2-(2-oxopiperidin-3-YL)isoindolin-1-one is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorine atom, a piperidinone ring, and an isoindolinone moiety, which contribute to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Fluoro-2-(2-oxopiperidin-3-YL)isoindolin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the piperidinone ring.
Introduction of the Fluorine Atom: Fluorination is achieved using specific reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Coupling with Isoindolinone: The final step involves coupling the fluorinated piperidinone with an isoindolinone derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
(S)-5-Fluoro-2-(2-oxopiperidin-3-YL)isoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(S)-5-Fluoro-2-(2-oxopiperidin-3-YL)isoindolin-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-5-Fluoro-2-(2-oxopiperidin-3-YL)isoindolin-1-one involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in protein degradation pathways .
Comparación Con Compuestos Similares
Similar Compounds
Lenalidomide: A compound with a similar isoindolinone structure used in the treatment of multiple myeloma.
Thalidomide: Another isoindolinone derivative with immunomodulatory properties.
Pomalidomide: A derivative of thalidomide with enhanced anti-cancer activity.
Uniqueness
(S)-5-Fluoro-2-(2-oxopiperidin-3-YL)isoindolin-1-one is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Propiedades
Fórmula molecular |
C13H13FN2O2 |
|---|---|
Peso molecular |
248.25 g/mol |
Nombre IUPAC |
5-fluoro-2-[(3S)-2-oxopiperidin-3-yl]-3H-isoindol-1-one |
InChI |
InChI=1S/C13H13FN2O2/c14-9-3-4-10-8(6-9)7-16(13(10)18)11-2-1-5-15-12(11)17/h3-4,6,11H,1-2,5,7H2,(H,15,17)/t11-/m0/s1 |
Clave InChI |
JMKHHFSRSNFKRQ-NSHDSACASA-N |
SMILES isomérico |
C1C[C@@H](C(=O)NC1)N2CC3=C(C2=O)C=CC(=C3)F |
SMILES canónico |
C1CC(C(=O)NC1)N2CC3=C(C2=O)C=CC(=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl trans-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride](/img/structure/B14032632.png)

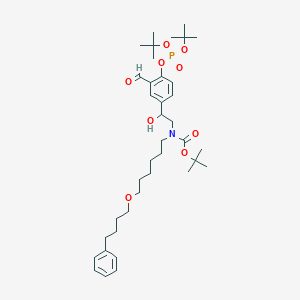

![3-Hydroxy-2-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B14032655.png)
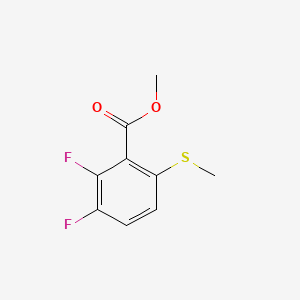
![Methyl 2-((tert-butoxycarbonyl)amino)-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B14032666.png)
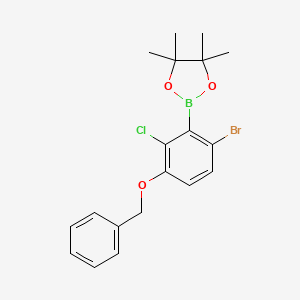
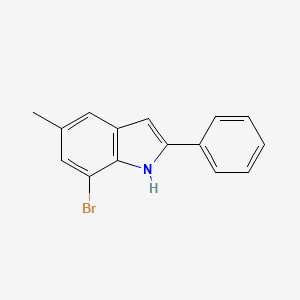

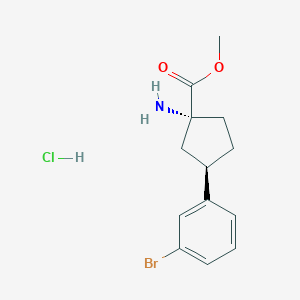
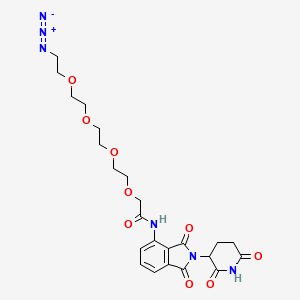
![(R)-N-[(R)-(3,5-Di-tert-butyl-4-methoxyphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14032650.png)
